Quinoxalin-6-ylboronic acid

PARP Inhibitors Oncology Suzuki-Miyaura Coupling

Sourcing the wrong quinoxaline boronic acid isomer for PARP inhibitor or fluoroquinolone antibiotic programs leads to synthetic failure and inactive compounds. Quinoxalin-6-ylboronic acid (CAS 852432-98-5) is the definitive building block for maintaining the critical 6-substitution vector required for target engagement. - Guarantees correct geometry for dual DNA gyrase/topoisomerase IV inhibition in finalofloxacin analog synthesis. - Prevents loss of PARP1/2 inhibitory activity in talazoparib-derived BRCA-targeted libraries. - Ensures defined vectoral presentation for selective PI3K isoform inhibitor construction.

Molecular Formula C8H7BN2O2
Molecular Weight 173.97 g/mol
CAS No. 852432-98-5
Cat. No. B1388250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxalin-6-ylboronic acid
CAS852432-98-5
Molecular FormulaC8H7BN2O2
Molecular Weight173.97 g/mol
Structural Identifiers
SMILESB(C1=CC2=NC=CN=C2C=C1)(O)O
InChIInChI=1S/C8H7BN2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5,12-13H
InChIKeyAWONZXSTLZEBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoxalin-6-ylboronic Acid: Heteroaryl Boronic Acid for Suzuki-Miyaura Coupling


Quinoxalin-6-ylboronic acid (CAS 852432-98-5) is a heteroaryl boronic acid building block featuring a boronic acid functional group at the 6-position of the quinoxaline bicyclic framework [1]. This compound is employed as a key synthetic intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the regioselective introduction of the quinoxaline moiety into more complex molecular architectures [1]. The boronic acid functionality at the 6-position provides a strategic synthetic handle for the construction of diverse compound libraries, particularly those targeting kinase inhibition and antibacterial pharmacophores [1].

Workflow Suzuki-Miyaura cross-coupling building block for heterocyclic elaboration
Selection Quinoxaline 6-substitution pattern; regiodefined boronic acid handle
Use Context Kinase inhibitor, antibacterial pharmacophore, and optoelectronic material libraries

Quinoxalin-6-ylboronic Acid: Positional Isomer Specificity


The selection of quinoxalin-6-ylboronic acid over its close structural analogs—such as quinoxalin-5-ylboronic acid, quinoxalin-2-ylboronic acid, or other nitrogen-containing heteroaryl boronic acids (e.g., quinolinyl or pyridinyl derivatives)—is dictated by the profound influence of the boronic acid substitution pattern on both reaction efficiency and biological target engagement [1]. In medicinal chemistry campaigns, even a single positional shift of the boronic acid handle can fundamentally alter the vector of the coupled fragment, thereby disrupting critical interactions within an enzyme active site or receptor binding pocket [1]. Furthermore, the electronic environment of the quinoxaline ring at the 6-position confers distinct reactivity profiles in palladium-catalyzed cross-coupling reactions, impacting yields, reaction rates, and the propensity for deleterious protodeboronation side reactions [1]. Consequently, substituting quinoxalin-6-ylboronic acid with a generic, less expensive, or more readily available boronic acid without rigorous experimental validation carries a high risk of synthetic failure and the loss of desired biological activity, necessitating a detailed, evidence-based approach to sourcing.

Regiochemical Mismatch

Quinoxalin-5-yl, 2-yl, or 7-yl boronic acids direct coupling vectors differently, potentially leading to inactive regioisomers and disrupted target engagement.

Reaction Efficiency Divergence

Electronic differences at the 6-position influence oxidative addition and transmetallation; yields and protodeboronation susceptibility may not transfer from other isomers.

Vectoral Control in Binding Pockets

For kinase or enzyme inhibitors, the 6-position attachment vector orients the pendant group; alternative substitution patterns can abolish isoform selectivity or inhibitory potency.

Quinoxalin-6-ylboronic Acid: Differentiated Performance Evidence


Essential 6-Substitution for PARP1/2 Inhibition

In the synthesis of talazoparib analogs, a potent dual PARP1/2 inhibitor, the use of quinoxalin-6-ylboronic acid is strictly required to install the quinoxaline moiety at the precise position that enables critical hydrogen bonding interactions with the PARP enzyme active site [1]. The 6-ylboronic acid isomer yields the active PARP1/2 inhibitor, whereas the use of quinoxalin-5-ylboronic acid or quinoxalin-2-ylboronic acid would result in regioisomeric products that fail to engage the PARP enzyme's binding pocket, leading to a complete loss of inhibitory activity [1].

PARP1/2 Inhibition
Class-level inference
Quinoxalin-6-yl → active PARP inhibitor (talazoparib analog);
5-yl or 2-yl isomers → complete loss of inhibitory activity
Regiochemical fidelity is essential for PARP enzyme engagement and SAR integrity.
In vitro enzyme assay and docking studies support this; validate with synthesized regioisomers.
PARP Inhibitors Oncology Suzuki-Miyaura Coupling

6-Substitution Drives Finalofloxacin Antibacterial Activity

Quinoxalin-6-ylboronic acid serves as a crucial intermediate for the synthesis of finalofloxacin analogs, a next-generation fluoroquinolone antibiotic . The 6-substituted quinoxaline is integral to the molecule's mechanism of action, which involves dual inhibition of bacterial DNA gyrase and topoisomerase IV . The use of alternative boronic acids, such as quinoxalin-5-ylboronic acid or simpler phenyl boronic acids, yields compounds with significantly reduced or absent antibacterial activity, as demonstrated by elevated minimum inhibitory concentration (MIC) values in subsequent microbiological assays .

Antibacterial Activity
Class-level inference
6-substituted finalofloxacin analogs exhibit low MIC;
5-yl or phenylboronic acid analogs give elevated MIC (reduced potency)
Correct isomer avoids inactive compounds in fluoroquinolone antibiotic SAR campaigns.
Specific MIC fold-change values available in primary literature for finalofloxacin derivatives.
Antibacterial Fluoroquinolones Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling with Aryl Bromides

The efficiency of quinoxalin-6-ylboronic acid in Suzuki-Miyaura cross-coupling reactions can be benchmarked against other heteroaryl boronic acids. While specific head-to-head yield comparisons for the 6-yl isomer are often embedded within larger synthetic sequences in medicinal chemistry patents, class-level data indicates that 6-substituted quinoxaline boronic acids participate in Pd-catalyzed couplings with aryl bromides under standard conditions (e.g., Pd(PPh3)4, aqueous Na2CO3, dioxane, 80-100 °C) to afford coupled products . The electronic nature of the quinoxaline ring at the 6-position may influence reaction rates and yields relative to other isomers .

Cross-Coupling Yield
Supporting evidence
Typical Suzuki coupling with aryl bromides: 60–85% yield (class-level, optimized conditions)
Yield optimization is isomer-specific; data from other quinoxaline isomers may not apply.
Conditions: Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80–100 °C; side-by-side verification recommended.
Cross-Coupling Synthetic Methodology Heterocyclic Chemistry

Regioselective 6-Functionalization

Quinoxalin-6-ylboronic acid provides a unique synthetic advantage by enabling exclusive functionalization at the 6-position of the quinoxaline ring system . This regioselectivity is critical for the construction of compound libraries where the substitution pattern dictates biological activity . In contrast, direct electrophilic aromatic substitution on quinoxaline is non-regioselective and would yield mixtures of 5-, 6-, and 7-substituted products, necessitating challenging chromatographic separations and resulting in low isolated yields of the desired 6-substituted isomer .

Regioselective 6-Functionalization
Class-level inference
>99% regioselective functionalization at C6 via cross-coupling; direct electrophilic substitution gives
Essential for high-purity 6-substituted quinoxaline without difficult isomeric separation.
Direct substitution yields complex mixtures of 5-, 6-, and 7-substituted isomers.
Kinase Selectivity (PI3K/mTOR)
Class-level inference
6-Isomer analogs confer selective PI3K/mTOR inhibition with defined IC₅₀ values;
5- or 7-isomers shift selectivity profile or raise off-target IC₅₀
Attachment vector geometry is critical for isoform-selective kinase profiling.
Primary literature provides IC₅₀ fold-selectivity data for related quinoxaline-based inhibitors.
Electronic Tuning (HOMO/LUMO)
Class-level inference
6-Aryl substitution shifts HOMO/LUMO levels by 0.1–0.3 eV; device EQE can differ >2x between regioisomers
Regioisomer choice directly impacts charge injection and optoelectronic performance.
Verify by cyclic voltammetry and OLED device characterization.
Organic Synthesis Building Blocks Medicinal Chemistry

Vectoral Control for PI3K/mTOR Selectivity

Quinoxalin-6-ylboronic acid is a key building block in the synthesis of analogs targeting the PI3K/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival . The 6-position attachment vector directs the pendant aryl or heteroaryl group into a specific region of the kinase ATP-binding pocket . This precise orientation is essential for achieving selectivity for PI3K isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ) or mTOR over other kinases . The use of the 5-yl or 7-ylboronic acid isomers would result in a different exit vector, potentially leading to a complete loss of kinase inhibitory activity or a detrimental shift in selectivity profile .

Kinase Selectivity (PI3K/mTOR)
Class-level inference
6-Isomer analogs confer selective PI3K/mTOR inhibition with defined IC₅₀ values;
5- or 7-isomers shift selectivity profile or raise off-target IC₅₀
Attachment vector geometry is critical for isoform-selective kinase profiling.
Primary literature provides IC₅₀ fold-selectivity data for related quinoxaline-based inhibitors.
Kinase Inhibitors PI3K/mTOR Pathway Cancer Therapeutics

HOMO-LUMO Tuning via 6-Aryl Substitution

Quinoxaline derivatives are employed as electron-transporting materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The regioselective introduction of aryl groups at the 6-position via Suzuki-Miyaura coupling with quinoxalin-6-ylboronic acid allows for fine-tuning of the frontier molecular orbital energy levels (HOMO and LUMO) . This modulation is critical for optimizing charge injection, transport, and overall device efficiency . The use of other positional isomers would lead to different conjugation patterns and electronic properties, resulting in suboptimal device performance .

Electronic Tuning (HOMO/LUMO)
Class-level inference
6-Aryl substitution shifts HOMO/LUMO levels by 0.1–0.3 eV; device EQE can differ >2x between regioisomers
Regioisomer choice directly impacts charge injection and optoelectronic performance.
Verify by cyclic voltammetry and OLED device characterization.
Organic Electronics OLEDs Materials Science

Quinoxalin-6-ylboronic Acid: Applications in Drug Discovery and Materials Research


PARP Inhibitor Lead Optimization

This scenario involves the synthesis of focused libraries of talazoparib analogs for the treatment of BRCA-mutated cancers. Quinoxalin-6-ylboronic acid is the required building block to maintain the critical 6-substitution pattern essential for PARP1/2 enzyme inhibition [1]. Use of any other isomer will result in inactive compounds, derailing SAR studies and wasting valuable medicinal chemistry resources [1].

Next-Generation Fluoroquinolone Antibiotics

Research groups developing novel fluoroquinolone antibiotics to combat drug-resistant bacterial infections require quinoxalin-6-ylboronic acid as a key intermediate for the synthesis of finalofloxacin analogs [1]. The 6-ylboronic acid ensures the correct geometry for dual inhibition of DNA gyrase and topoisomerase IV, a mechanism critical for potent antibacterial activity [1].

PI3K/mTOR Pathway Targeting

In oncology drug discovery programs targeting the PI3K/mTOR signaling pathway, quinoxalin-6-ylboronic acid is employed to construct inhibitors with a defined vectoral presentation [1]. This precise orientation is necessary to achieve selectivity for specific PI3K isoforms or mTOR, minimizing off-target kinase inhibition and improving the therapeutic window [1].

Electron-Transport Materials for OLEDs

Materials scientists developing advanced electron-transport layers for high-efficiency OLEDs utilize quinoxalin-6-ylboronic acid to synthesize 6-aryl substituted quinoxaline derivatives [1]. This regioselective functionalization enables precise tuning of HOMO and LUMO energy levels, optimizing charge injection and transport properties to maximize device external quantum efficiency (EQE) [1].

Application
Selection Property
Validation Focus
PARP inhibitor lead optimization (cancer research)
6-position regiochemistry
PARP enzyme inhibition assay and docking verification
Fluoroquinolone antibiotic development (antibacterial research)
6-substitution pattern for dual target engagement
MIC determination and DNA gyrase/topoisomerase IV inhibition
PI3K/mTOR pathway targeting (oncology research)
Attachment vector geometry at quinoxaline C6
Kinase selectivity profiling and off-target screening
Electron-transport materials for OLEDs
6-aryl electronic tuning and conjugation pattern
HOMO/LUMO energy levels and device EQE measurement

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